![molecular formula C44H34Cl2P2Ru+2 B1142154 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 134524-84-8](/img/structure/B1142154.png)
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)
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Overview
Description
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) is a chiral ruthenium complex widely employed in asymmetric catalysis. Its molecular formula is C₅₈H₄₈Cl₂N₂P₂Ru (molecular weight: 1006.96 g/mol), and it exists as a white-to-pale yellow, air-sensitive powder requiring storage under refrigeration . The compound features a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, which provides a rigid, chiral environment, and a diamine co-ligand that enhances catalytic activity. A dichloromethane adduct variant (CAS: 329735-86-6) is also commercially available, with a purity ≥97% . This complex is primarily utilized in asymmetric hydrogenation and carbonyl reduction reactions, critical for synthesizing enantiomerically pure pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
It’s known that ruthenium complexes often target various biochemical processes, particularly those involving catalysis .
Mode of Action
The compound acts as a catalyst in various chemical reactions. It’s particularly used in hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation .
Biochemical Pathways
Given its role as a catalyst, it likely influences a variety of reactions and pathways, particularly those involving hydrogenation and c-h bond activation .
Pharmacokinetics
As a catalyst, its bioavailability would depend on the specific reaction conditions and the nature of the reactants .
Result of Action
The compound’s action results in the facilitation of chemical reactions, particularly hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s sensitive to light and stable in air and moisture . Its solubility in different solvents (insoluble in water, soluble in acetone and methanol) can also affect its action .
Biological Activity
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characteristics
The synthesis of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) typically involves the coordination of the binaphthyl ligand with ruthenium(II) in a controlled environment to ensure the desired chirality and stability of the complex. The resulting compound exhibits unique photophysical properties that are essential for its biological applications.
Photodynamic Therapy (PDT) :
- Mechanism : The compound acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. These ROS can induce oxidative stress in cancer cells, leading to apoptosis.
- Singlet Oxygen Generation : Studies have shown that complexes similar to dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) exhibit singlet oxygen quantum yields ranging from 5% to 77%, which correlates with their photocytotoxicity against various cancer cell lines .
Cytotoxicity and Selectivity
The cytotoxic effects of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) have been evaluated in several studies:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MDA-MB231 (breast cancer)
- RPE-1 (non-cancerous retina)
- IC50 Values : The IC50 values for this compound in various cancer cell lines range significantly, indicating its potency. For instance:
Table 1: Summary of Biological Activity Data
Cell Line | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|
HeLa | 10-100 | ROS generation leading to apoptosis | Effective under normoxic conditions |
MDA-MB231 | 8-47 | Photodynamic action | Higher efficacy with light activation |
RPE-1 | >100 | Low toxicity towards non-cancerous cells | Biocompatibility noted |
Case Studies
Case Study 1: Photodynamic Efficacy
In a study examining the photodynamic efficacy of similar ruthenium complexes, it was found that upon irradiation, these complexes could induce significant cell death in HeLa cells while sparing normal cells like RPE-1. This selectivity is crucial for therapeutic applications .
Case Study 2: Mechanistic Insights
Research into the mechanistic pathways revealed that dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) interacts with cellular targets such as mitochondria and DNA. The binding studies indicated groove binding interactions with DNA, which were confirmed through UV-vis spectroscopy and fluorescence assays .
Q & A
Basic Questions
Q. Q1. What is the structural configuration and stereochemical significance of Dichloro[(R)-(+)-BINAP]ruthenium(II)?
Answer: The compound features a chiral Ru(II) center coordinated to a (R)-BINAP ligand (a bisphosphine with axial chirality) and two chloride ligands. The (R)-BINAP ligand induces enantioselectivity in catalytic reactions by creating a rigid, chiral environment around the metal center . Its stereochemical significance lies in its ability to transfer chirality to substrates during asymmetric transformations, such as hydrogenation or carbonyl reductions. The absolute configuration of the BINAP ligand determines the enantiomeric outcome of products, as demonstrated in asymmetric hydrogenation studies .
Q. Q2. How is this complex synthesized, and what precautions are required for handling?
Answer: Synthesis typically involves reacting RuCl₃·nH₂O with (R)-BINAP under inert conditions (e.g., argon atmosphere) in a polar solvent like dichloromethane or ethanol. The reaction requires rigorous exclusion of moisture and oxygen to prevent decomposition of the air-sensitive Ru(II) complex . Post-synthesis, the product is isolated via solvent evaporation and purified by recrystallization. Storage at -20°C under inert gas is recommended for long-term stability .
Advanced Research Questions
Q. Q3. How does ligand modification (e.g., Tol-BINAP or Xyl-BINAP) impact catalytic activity in asymmetric hydrogenation?
Answer: Substituents on the BINAP ligand (e.g., p-tolyl in Tol-BINAP or 3,5-xylyl in Xyl-BINAP) alter steric and electronic properties, affecting substrate binding and turnover frequency. For example:
- Tol-BINAP derivatives enhance enantioselectivity in hydrogenation of bulky ketones due to increased steric hindrance .
- Xyl-BINAP improves catalyst stability and reaction rates in polar solvents by mitigating ligand dissociation .
Comparative studies (e.g., TOF measurements and enantiomeric excess (%ee) analysis) are essential to quantify these effects .
Q. Q4. What experimental strategies resolve contradictions in enantioselectivity data across different substrates?
Answer: Contradictions often arise from competing steric and electronic interactions. Methodological approaches include:
- Kinetic Isotope Effects (KIE): To probe rate-determining steps and transition-state geometries.
- DFT Calculations: To model substrate-catalyst interactions and predict %ee trends .
- In Situ Spectroscopy: Monitoring reaction intermediates via NMR or IR to identify competing pathways.
For example, in hydrogenation of α,β-unsaturated esters, steric bulk in substrates can invert enantioselectivity due to altered binding modes .
Q. Q5. How can reaction conditions (solvent, temperature, pressure) be optimized for high catalytic efficiency?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance ion-pair stabilization, improving turnover in ionic mechanisms. Protic solvents (e.g., MeOH) may deactivate the catalyst via ligand protonation .
- Temperature: Lower temperatures (0–25°C) favor high %ee but reduce TOF. Arrhenius plots help balance selectivity vs. efficiency.
- Hydrogen Pressure: Elevated pressures (>5 bar) accelerate H₂ activation but may promote side reactions (e.g., over-reduction). Pressure-dependent kinetic studies are critical .
Q. Methodological Challenges
Q. Q6. What analytical techniques validate the integrity of the Ru(II)-BINAP complex during catalysis?
Answer:
- X-ray Crystallography: Confirms ligand coordination geometry and oxidation state.
- Cyclic Voltammetry: Detects redox-active intermediates (e.g., Ru(III) species) that may deactivate the catalyst .
- ESI-MS: Identifies catalytically active species (e.g., [Ru(BINAP)(H)₂]⁺) in solution .
Contamination by Ru nanoparticles (via TEM analysis) must be ruled out to confirm homogeneous catalysis .
Q. Q7. How do counterions (e.g., Cl⁻ vs. BF₄⁻) influence catalytic performance?
Answer: Counterions modulate solubility and ion-pairing effects:
- Chloride (Cl⁻): Participates in ligand exchange, potentially forming inactive species like [RuCl₃(BINAP)]⁻.
- Non-coordinating anions (BF₄⁻): Improve catalyst stability and substrate accessibility by minimizing ion pairing.
Comparative studies using conductivity measurements and kinetic profiling (e.g., variable anion concentration) elucidate these effects .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
Structural and Ligand Variations
Key structural differences among analogous complexes lie in their phosphine ligands , diamine co-ligands , and auxiliary ligands , which modulate steric bulk, electronic properties, and enantioselectivity.
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ligands | Applications | Key References |
---|---|---|---|---|---|
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | C₅₈H₄₈Cl₂N₂P₂Ru | 1006.96 | BINAP, DAIPEN (diamine) | Asymmetric hydrogenation of ketones | |
Dichloro(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) | C₅₄H₄₈Cl₂N₂P₂Ru | 958.89 | Tol-BINAP, AMPY | Asymmetric hydrogenation (broader substrate scope) | |
Chloro(R)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride | C₅₄H₄₈Cl₂P₂Ru | 983.90 | Tol-BINAP, p-cymene | Pharmaceutical intermediate synthesis | |
Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) | C₅₅H₅₀Cl₂N₂P₂Ru | 983.90 | BINAP, DAIPEN | High enantioselectivity in hydrogenation | |
Dichloridobis[(1S,1S',2R,2R')-(+)-1,1'-di-tert-butyl-2,2'-diphospholane]ruthenium(II) | C₂₄H₄₄Cl₂P₄Ru | 694.52 | TangPhos (diphospholane) | Asymmetric cyclopropanation |
Key Observations:
Phosphine Ligand Modifications: Replacing diphenylphosphino (BINAP) with di-p-tolylphosphino (Tol-BINAP) increases electron density at the metal center, enhancing catalytic activity for sterically hindered substrates . TangPhos, a chiral diphospholane ligand, creates a more flexible coordination sphere, enabling unique applications like cyclopropanation .
Diamine Co-Ligands: DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) improves enantioselectivity in ketone hydrogenation compared to simpler diamines . Complexes with AMPY (2-aminomethylpyridine) exhibit broader substrate compatibility due to pyridine’s strong σ-donor properties .
Auxiliary Ligands :
- The p-cymene ligand in [Chloro(R)-Tol-BINAPRuCl] stabilizes the Ru center, facilitating room-temperature reactions .
Catalytic Performance and Enantioselectivity
- Asymmetric Hydrogenation :
- Reaction Rate :
Physical Properties and Handling
Properties
CAS No. |
134524-84-8 |
---|---|
Molecular Formula |
C44H34Cl2P2Ru+2 |
Molecular Weight |
796.7 g/mol |
IUPAC Name |
dichlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2 |
InChI Key |
YEKBVMDAGDTOQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Synonyms |
(SP-4-2)-[(1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine-κP]]dichlororuthenium; [SP-4-2-(S)]-[[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]-P,P’]dichlororuthenium; (S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine Ruthenium Com |
Origin of Product |
United States |
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